[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a piperazine-derived compound featuring a 4-chlorobenzenesulfonyl group at the 4-position of the piperazine ring and a furan-2-yl methanone substituent. This structure combines sulfonyl and carbonyl functionalities, which are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O4S |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
InChI Key |
BXRIJNFJSWTNQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone , commonly referred to as CBFM, is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 354.8 g/mol. The compound features a furan ring, a piperazine moiety, and a benzenesulfonyl group, with the chloro substituent potentially enhancing its reactivity and biological interactions .
Biological Activity
The biological activity of CBFM has been the subject of various studies, focusing on its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that CBFM exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This suggests that CBFM may serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the biological activity of CBFM, it is useful to compare it with structurally similar compounds. The following table summarizes notable activities associated with these compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Furosemide | Furan ring, sulfonamide | Diuretic |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Piperine | Piperidine ring | Anti-inflammatory, antioxidant |
| Tamsulosin | Piperazine ring, aromatic system | Alpha-blocker |
Case Studies and Research Findings
Several research studies have contributed to understanding the biological profile of CBFM:
- Antimicrobial Efficacy : In a study evaluating various Schiff base derivatives, CBFM was highlighted for its bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound demonstrated an MIC range indicating potent activity against these resistant strains .
- Biofilm Inhibition : CBFM was also assessed for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that it significantly reduced biofilm biomass compared to control treatments, suggesting its potential as an anti-biofilm agent .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of CBFM to various biological targets. These studies suggest that the compound may interact favorably with specific enzymes or receptors involved in disease pathways, further underscoring its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone
This analog (CAS: 915910-40-6) differs in the sulfonyl group’s substitution pattern, bearing 5-chloro, 2-methoxy, and 4-methyl groups on the benzene ring. The additional methoxy and methyl groups increase steric bulk and lipophilicity compared to the target compound’s simpler 4-chloro substitution. Such modifications may enhance metabolic stability but reduce solubility .
[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
Here, the sulfonyl group is replaced with a 4-fluorobenzyl moiety. However, the fluorobenzyl group enhances electronegativity, which may improve membrane permeability .
Variations in the Aromatic Ring Attached to the Methanone Group
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Replacing the furan-2-yl group with thiophen-2-yl introduces sulfur into the aromatic system. The trifluoromethylphenyl group on the piperazine ring further enhances hydrophobicity and electron-withdrawing effects .
[4-Chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone
This compound incorporates a tetrazole ring, a bioisostere for carboxylic acids, which improves solubility and hydrogen-bonding capacity.
Pharmacological Activity Comparisons
CYP51 Inhibitors
Pyridine-based analogs like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) demonstrate potent CYP51 inhibition against Trypanosoma cruzi. However, the absence of a pyridine ring could limit enzyme binding efficiency .
Anticancer Potential
Piperazine derivatives with methylpiperazine groups (e.g., [4-methylpiperazin-1-yl]methanone derivatives) show activity against tumors. The target compound’s 4-chlorobenzenesulfonyl group may confer similar DNA-intercalating or kinase-inhibitory properties, but this requires empirical validation .
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The sulfonylating agent, 4-chlorobenzenesulfonyl chloride, is typically prepared via chlorosulfonation of chlorobenzene. While explicit details for this intermediate are absent in the provided sources, analogous methods from patent US8883805B2 highlight sulfonation conditions using chlorosulfonic acid at 0–5°C.
Sulfonylation of Piperazine
Piperazine reacts with 4-chlorobenzenesulfonyl chloride under basic conditions to form 4-(4-chlorobenzenesulfonyl)piperazine . Key parameters include:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Piperazine, TEA | Dichloromethane | 0–5°C | 85% | |
| 4-Chlorobenzenesulfonyl chloride | DCM | RT | 78% |
Triethylamine (TEA) is critical for neutralizing HCl byproducts. The reaction is monitored via TLC, and the product is isolated via aqueous workup followed by recrystallization from ethanol.
Synthesis of Furan-2-yl-methanone Intermediate
The furan-methanone moiety is synthesized through Friedel-Crafts acylation of furan. For example, acetylation using acetyl chloride and AlCl₃ in dichloroethane yields 2-acetylfuran, though specific conditions for the methanone derivative require adaptation. Alternative routes may involve oxidation of 2-furanmethanol using MnO₂ in acetonitrile, as demonstrated for analogous aldehydes.
Coupling of Sulfonylated Piperazine and Furan-Methanone
The final step involves nucleophilic substitution or coupling reactions. Patent US20040092529A1 describes similar couplings using aprotic solvents like tetrahydrofuran (THF) and bases such as diisopropylethylamine:
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 4-(4-Chlorobenzenesulfonyl)piperazine, 2-Furoyl chloride | THF | 60°C | 72% | |
| K₂CO₃, DMSO | DMSO | 120°C | 43% |
The use of polar solvents like DMSO enhances reactivity but may complicate purification. Column chromatography (SiO₂, hexane/EtOAc) is employed for isolation.
Optimization and Scalability
Solvent and Base Selection
Temperature Control
Exothermic reactions, such as sulfonylation, require strict temperature control (0–5°C) to prevent di-sulfonylation. Conversely, coupling reactions benefit from higher temperatures (60–140°C) to accelerate kinetics.
Purification Techniques
-
Recrystallization : Ethanol or methanol/tert-butyl methyl ether mixtures yield high-purity products.
-
Column Chromatography : Gradient elution (hexane to EtOAc) resolves closely eluting impurities.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sulfonylation in DCM/TEA | Mild conditions, high selectivity | Requires low temperatures | 75–85% |
| Coupling in DMSO/K₂CO₃ | Rapid reaction | Difficult purification | 40–50% |
| THF/DIPEA-mediated coupling | Scalable, high yield | High-temperature sensitivity | 70–75% |
Industrial-Scale Considerations
Patent US8883805B2 provides insights into large-scale production, emphasizing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
